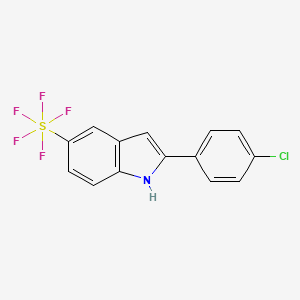
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole
説明
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, abbreviated as CFPI, is a synthetic compound that has been studied for its potential applications in scientific research. It is a halogenated indole derivative, a type of aromatic heterocyclic compound that has been used in various research fields. CFPI has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
Synthesis of Pentafluorosulfanyl-Containing Indoles
Iakobson, Pošta, and Beier (2013) developed an atom-economical synthetic route to create 6- and 5-(pentafluorosulfanyl)1H-indoles, which could potentially include compounds similar to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole. This synthesis involves vicarious nucleophilic substitution (VNS) and catalytic hydrogenation, providing efficient access to 2-aryl substituted indoles with the pentafluorosulfanyl group (Iakobson, Pošta, & Beier, 2013).
XRD and DFT Studies of Novel Indole Derivatives
Tariq et al. (2020) synthesized and characterized novel indole-based derivatives, emphasizing their structural analysis using X-ray diffraction (XRD) and density functional theory (DFT). These studies provide insight into bond angles, lengths, and the electronic properties of such compounds, which are relevant to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole (Tariq et al., 2020).
Sulfanyl Radical Mediated Cyclization
Montevecchi and Navacchia (1998) explored sulfanyl radical-mediated cyclization of aminyl radicals to produce indoles. Their research contributes to understanding the chemical pathways and reactions that could be involved in the formation of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole (Montevecchi & Navacchia, 1998).
Applications in Material Science and Biology
Anion Receptor for Anion–π Interactions
Sun et al. (2014) investigated the potential of 7-Pentafluorophenyl-1H-indole, a compound with a structure similar to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, as an anion receptor for anion–π interactions. This research highlights the potential application of such compounds in material science, particularly in the study of molecular interactions (Sun et al., 2014).
Synthesis and Antimicrobial Evaluation
Chundawat et al. (2016) focused on synthesizing and evaluating difluoromethylated indole derivatives for their antimicrobial activities. Although the chemical structure differs from 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, this study illustrates the potential biological applications of indole derivatives in developing new antimicrobial agents (Chundawat et al., 2016).
Synthesis and Evaluation as Anticancer Agents
Fortes et al. (2016) conducted research on the synthesis of 3-thiocyanato-1H-indoles, evaluating their antiproliferative activity against various cancer cell lines. Their findings suggest the potential of indole derivatives, like 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, in cancer research (Fortes et al., 2016).
特性
IUPAC Name |
[2-(4-chlorophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSVHIMFYSGGSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,4-Dimethoxyphenyl)-6-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429611.png)
![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)
![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)
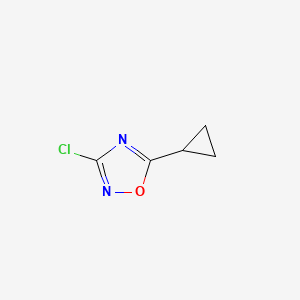
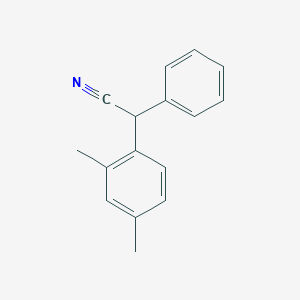
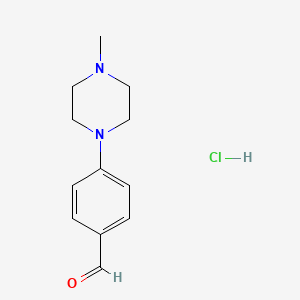
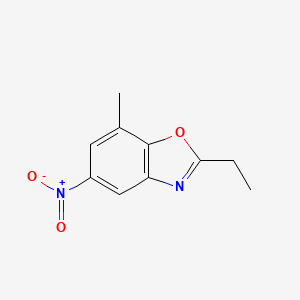
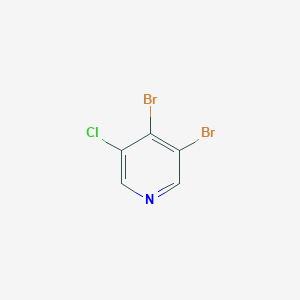
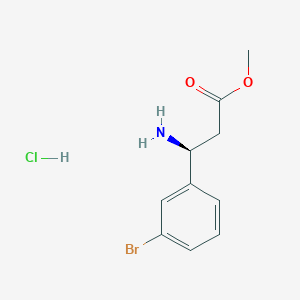
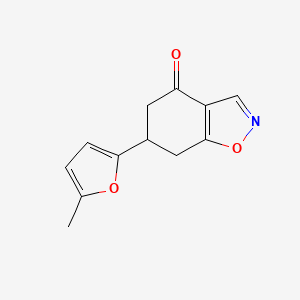
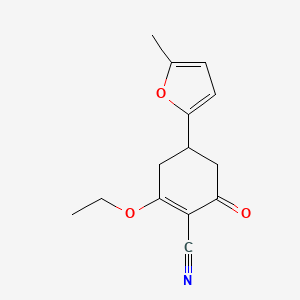
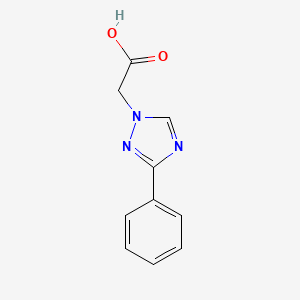
![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1429634.png)